molecular formula C19H18N2O4 B4010101 4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one

4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one

Cat. No.: B4010101
M. Wt: 338.4 g/mol
InChI Key: DMSLJFDRSFTHFP-UHFFFAOYSA-N
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Description

4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-2-one core, substituted with a nitro group at the 3-position and an amino group linked to a 4-isopropylbenzyl group at the 4-position.

Preparation Methods

The synthesis of 4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the chromen-2-one core.

    Amination: Substitution of the nitro group with an amino group.

    Alkylation: Attachment of the 4-isopropylbenzyl group to the amino group.

The reaction conditions for these steps often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chromen-2-one core can be reduced to a dihydro derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, strong acids like sulfuric acid for nitration, and alkyl halides for alkylation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

  • 4-[(4-isopropylbenzyl)amino]benzoic acid
  • 3-nitro-4-[(4-isopropylbenzyl)amino]-2H-chromen-2-one

These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the nitro and amino groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-nitro-4-[(4-propan-2-ylphenyl)methylamino]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12(2)14-9-7-13(8-10-14)11-20-17-15-5-3-4-6-16(15)25-19(22)18(17)21(23)24/h3-10,12,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSLJFDRSFTHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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